molecular formula C5H12ClN B1594235 1-Chloro-N,N-dimethyl-2-propylamine CAS No. 53309-35-6

1-Chloro-N,N-dimethyl-2-propylamine

Cat. No. B1594235
CAS RN: 53309-35-6
M. Wt: 121.61 g/mol
InChI Key: ZMLUHYJUTIZTOJ-UHFFFAOYSA-N
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Description

1-Chloro-N,N-dimethyl-2-propylamine is a chemical compound with the molecular formula C5H12ClN . It is also known by other names such as 1-Chloro-N,N-dimethylpropan-2-amine and 2-Propanamine, 1-chloro-N,N-dimethyl- .


Molecular Structure Analysis

The molecular structure of 1-Chloro-N,N-dimethyl-2-propylamine consists of 5 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact mass is 121.065826 Da .


Physical And Chemical Properties Analysis

1-Chloro-N,N-dimethyl-2-propylamine has a molecular weight of 121.61 . It has a density of 0.934 g/cm3 . The boiling point is 81.1ºC at 760 mmHg .

Safety and Hazards

When handling 1-Chloro-N,N-dimethyl-2-propylamine, it’s important to avoid contact with skin and eyes . It’s also crucial to avoid the formation of dust and aerosols . In case of exposure, it’s recommended to seek medical attention .

properties

IUPAC Name

1-chloro-N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN/c1-5(4-6)7(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUHYJUTIZTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274855
Record name 1-CHLORO-N,N-DIMETHYL-2-PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53309-35-6
Record name 1-CHLORO-N,N-DIMETHYL-2-PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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